N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound featuring a thienopyrimidine core linked to a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Linking the Core to the Pyrrolidine Ring: The thienopyrimidine intermediate is then reacted with a suitable ethylating agent to introduce the ethyl linker.
Formation of the Final Compound: The ethylated intermediate is coupled with a phenylpyrrolidine derivative under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent choice) for industrial scale.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with alcohol or alkane functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Probes: Used in research to study biological pathways and molecular interactions.
Industry:
Material Science:
Mechanism of Action
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings linked to various functional groups.
Uniqueness:
Structural Complexity: The combination of thienopyrimidine and pyrrolidine moieties in a single molecule is relatively unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in simpler analogs.
Comparison with Similar Compounds
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives
- 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-1,3,4-oxadiazole-2-thione
This detailed overview provides a comprehensive understanding of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-15-10-12(11-23(15)13-4-2-1-3-5-13)17(25)20-7-8-22-18(26)16-14(6-9-28-16)21-19(22)27/h1-6,9,12H,7-8,10-11H2,(H,20,25)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJSHYZHXKOCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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